molecular formula C10H21NO2 B11751500 Methyl 3-(methyl(tert-pentyl)amino)propanoate

Methyl 3-(methyl(tert-pentyl)amino)propanoate

Cat. No.: B11751500
M. Wt: 187.28 g/mol
InChI Key: LXPFEDQDYSWAGI-UHFFFAOYSA-N
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Description

Methyl 3-(methyl(tert-pentyl)amino)propanoate (CAS: 1339027-96-1) is a tertiary amine-containing ester derivative with a branched alkyl substituent (tert-pentyl group) on the nitrogen atom. This compound is structurally characterized by a propanoate backbone substituted with methyl and tert-pentyl groups on the amine moiety. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules requiring sterically hindered amine functionalities. Its synthesis typically involves Michael addition reactions or nucleophilic substitutions, leveraging tert-pentylamine derivatives as starting materials .

Safety data highlight its sensitivity to heat and ignition sources, necessitating storage in cool, dry environments away from open flames .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-[methyl(2-methylbutan-2-yl)amino]propanoate

InChI

InChI=1S/C10H21NO2/c1-6-10(2,3)11(4)8-7-9(12)13-5/h6-8H2,1-5H3

InChI Key

LXPFEDQDYSWAGI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N(C)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Two-Step Alkylation Using Methyl 3-Halopropionate

This method involves sequential alkylation of N-methyl-tert-pentylamine with methyl 3-bromopropionate. Key steps include:

  • Reaction Conditions :

    • Solvent: Toluene or benzene

    • Base: Potassium carbonate (1.5–2.0 equiv)

    • Temperature: 65–70°C for 3–5 hours

  • Mechanism : Nucleophilic substitution (SN2) at the β-carbon of methyl 3-bromopropionate by the tertiary amine.

  • Yield : 85–92% after purification via distillation.

Table 1: Optimization of Alkylation Conditions

ParameterRange TestedOptimal ValueImpact on Yield
Solvent PolarityToluene vs. DCMToluene+15% Efficiency
Base StrengthK2CO3 vs. NaOHK2CO3Prevents hydrolysis
Reaction Time2–8 hours5 hoursMaximizes conversion

Michael Addition Followed by N-Methylation

Michael Addition of n-Amylamine to Acrylates

A three-step protocol combines Michael addition, Eschweiler-Clarke methylation, and ester hydrolysis:

  • Michael Addition :

    • React n-amylamine with methyl acrylate at 20–25°C for 12–24 hours.

    • Yield : 78–85% for 3-(n-pentylamino)propanoate.

  • N-Methylation :

    • Use formaldehyde (2.0 equiv) and formic acid (3.0 equiv) at 60–70°C for 6 hours.

    • Mechanism : Reductive amination via imine intermediate formation.

  • Ester Hydrolysis :

    • 6 M HCl reflux for 10–12 hours, yielding the hydrochloride salt.

Table 2: Comparative Yields for Methylation Agents

Methylation AgentSolventTemperature (°C)Yield (%)
Formaldehyde/HCOOHWater6088
Methyl iodideTHF2572
Dimethyl sulfateToluene7081

Industrial-Scale Synthesis via Continuous Flow

Catalytic Debenzylation and Alkylation

A patent-scale method (EP2038291B1) employs:

  • Debenzylation :

    • Hydrogenolysis of N-benzyl-N-pentylamine using 10% Pd/C in ethanol.

    • Conditions : 50 psi H2, 25°C, 12 hours.

  • Esterification :

    • React N-methylpentylamine with methyl 3-bromopropionate in toluene at 70°C.

    • Throughput : 5–10 kg/batch with >99% purity after recrystallization.

Novel Catalytic Approaches

Ir(III)-Catalyzed N-Methylation

Recent advances utilize iridium complexes (e.g., Cp*IrCl2) for direct N-methylation of amines with methanol:

  • Conditions : 120°C, 1.0 mol% catalyst, Cs2CO3 as base.

  • Yield : 89% for tertiary amines, reduced to 71% for secondary analogues.

Equation 1: Ir-Catalyzed Methylation

R2NH+CH3OHCpIrCl2R2NCH3+H2O\text{R}_2\text{NH} + \text{CH}_3\text{OH} \xrightarrow{\text{CpIrCl}2} \text{R}2\text{NCH}3 + \text{H}2\text{O}

Critical Analysis of Methodologies

Cost and Sustainability

  • Traditional Alkylation : Low cost but generates halogenated waste (e.g., KBr).

  • Catalytic Methylation : Higher catalyst costs offset by reduced waste and energy use.

Scalability Challenges

  • Batch vs. Flow : Continuous flow systems improve yield consistency but require upfront investment.

  • Purification : Silica gel chromatography remains standard, though solvent recovery systems are critical for industrial use .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methyl(tert-pentyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves the following steps:

StepDescription
Starting MaterialsMethyl acrylate and tert-pentylamine
Nucleophilic SubstitutionFormation of methyl 3-(tert-pentylamino)propanoate
Final ProductMethyl 3-(methyl(tert-pentyl)amino)propanoate

This synthetic route allows for the introduction of the amino group while maintaining the integrity of the propanoate moiety.

Chemistry

  • Ligand in Catalysis : this compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the efficiency of processes such as click chemistry. Its coordination with metals facilitates the formation of stable complexes necessary for catalytic activity.

Biology

  • Biological Activity Studies : Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. In vitro studies have shown efficacy against various pathogens, suggesting its utility in developing new antimicrobial agents .
  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems has been explored. It may modulate the activity of GABA transporters, potentially leading to applications in treating neurological disorders .

Medicine

  • Drug Development : Ongoing research focuses on utilizing this compound in drug formulation and delivery systems. Its structural features may enhance bioavailability and target specificity, making it a candidate for further pharmacological studies.
  • Pain Management : Preliminary findings suggest that this compound may possess antinociceptive properties, indicating potential applications in managing pain conditions. Studies involving rodent models have shown promising results.

Industrial Applications

This compound is also being investigated for its role in industrial applications, particularly in the synthesis of complex organic molecules. Its reactivity and ability to participate in various chemical transformations make it valuable for producing specialty chemicals and materials.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.
  • Neuroprotective Effects : In vivo studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its role in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of Methyl 3-(methyl(tert-pentyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity of the ester carbonyl, whereas electron-donating groups (e.g., methoxyethyl in ) may modulate solubility and reactivity.
  • Biological Activity : Compounds with aromatic substituents (e.g., trifluoromethylphenyl in ) exhibit enhanced antimycobacterial activity, while those with cyclic substituents (e.g., cyclobutyl in ) are explored for conformational rigidity in peptide mimics.

Physicochemical Properties

Property This compound tert-Butyl 3-(benzyl(methyl)amino)propanoate Methyl 3-amino-3-cyclobutylpropanoate
Melting Point (°C) Not reported Not reported Not reported
Boiling Point (°C) Not reported Not reported Not reported
Solubility Likely lipophilic (tert-pentyl group) Moderate in polar aprotic solvents Moderate in water
Stability Heat-sensitive Stable under inert conditions Hydrolytically sensitive

Notes:

  • Lipophilicity trends correlate with alkyl chain length and branching (e.g., tert-pentyl > benzyl > methoxyethyl) .

Biological Activity

Methyl 3-(methyl(tert-pentyl)amino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl group attached to a tert-pentyl amino group, making it a β-amino acid derivative. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its antimicrobial and antifungal properties. Preliminary studies suggest that it may exhibit significant activity against various pathogens.

Antimicrobial Properties

  • Mechanism of Action : The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Case Studies :
    • A study indicated that derivatives similar to this compound displayed promising antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Further investigations revealed antifungal effects against common fungal strains, suggesting potential applications in treating fungal infections.

Binding Affinity Studies

A comparative analysis of related compounds showed varying binding affinities to specific receptors, which can provide insights into the biological activity of this compound.

CompoundBinding Affinity (K i, nM)
VZMC0136.05 ± 0.22
VZMC01711.2 ± 1.92
VZMC0194.23 ± 0.27
Naltrexone0.7 ± 0.1

These values indicate that while this compound may not have the highest affinity compared to naltrexone, it still possesses significant binding characteristics that warrant further exploration .

In Vivo Studies

In vivo studies have shown that derivatives of this compound can effectively inhibit viral infections, particularly in models expressing specific receptors associated with HIV-1 entry. The compound's ability to block viral entry in peripheral blood mononuclear cells (PBMCs) was noted to be concentration-dependent, demonstrating its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Methyl 3-(methyl(tert-pentyl)amino)propanoate?

  • Methodology : Use 1H/13C NMR to confirm structural integrity by comparing observed chemical shifts with predicted values (e.g., δ ~3.6 ppm for the methyl ester group). Mass spectrometry (HRMS) can validate the molecular ion peak (C10H21NO2, MW 187.28 g/mol) . Infrared spectroscopy (IR) identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Purity assessment requires HPLC with a C18 column and UV detection at 210–254 nm, referencing retention times against standards .

Q. How should researchers safely handle and store this compound?

  • Methodology : Store in dry, inert conditions (argon/nitrogen atmosphere) to prevent hydrolysis. Use airtight containers and maintain temperatures <25°C to avoid degradation. For spills, wear PPE, absorb with inert material, and dispose as hazardous waste (H315: skin irritation; P302+352: wash skin with soap/water) .

Q. What synthetic routes are documented for this compound?

  • Methodology : A common approach involves alkylation of β-alanine derivatives . For example:

  • React methyl 3-aminopropanoate with tert-pentyl bromide under basic conditions (e.g., Na2CO3 in DMF) .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm yield by gravimetric analysis (>95% purity) .

Advanced Research Questions

Q. How can steric hindrance from the tert-pentyl group impact reaction optimization?

  • Methodology : The bulky tert-pentyl group may slow nucleophilic substitutions. Use kinetic studies (e.g., monitoring by TLC or in situ IR) to optimize reaction time/temperature. Consider polar aprotic solvents (e.g., DMF) to enhance solubility and catalytic bases (e.g., DBU) to reduce side reactions .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Methodology : Systematically test variables:

  • Catalyst loading (e.g., 1–5 mol% Pd/C for hydrogenation steps).
  • Reagent purity (e.g., anhydrous solvents for moisture-sensitive reactions).
  • Scale effects (benchmark yields at 1 mmol vs. 10 mmol scales).
    Use Design of Experiments (DoE) to identify critical factors and validate reproducibility .

Q. How can computational modeling predict the compound’s stability under varying pH?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to estimate hydrolysis rates of the ester group. Validate with accelerated stability testing (pH 1–13 buffers, 40°C), analyzing degradation products via LC-MS .

Application-Oriented Questions

Q. What role does this compound play in peptidomimetic drug design?

  • Methodology : The tertiary amine and ester groups enable scaffold functionalization . For example:

  • Couple with carboxylic acids via EDC/HOBt to generate amide derivatives.
  • Evaluate bioactivity (e.g., enzyme inhibition) using SPR or fluorescence assays .

Q. How to assess its potential as a chiral building block?

  • Methodology : Perform enantiomeric resolution via chiral HPLC (Chiralpak AD-H column) or synthesize enantiopure intermediates using asymmetric catalysis (e.g., Evans oxazolidinones). Confirm configuration by optical rotation and X-ray crystallography .

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